5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiadiazole ring and other substituents. Common synthetic routes include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Substitution Reactions: Various substituents, such as ethyl and methyl groups, are introduced through substitution reactions using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, converting it into corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and appropriate bases.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted benzofuran and thiadiazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide: Shares a similar core structure but with an oxazole ring instead of a benzofuran ring.
5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzothiazole-2-carboxamide: Contains a benzothiazole ring instead of a benzofuran ring.
Uniqueness
The uniqueness of 5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-3-13-9-10-16-15(11-13)12(2)17(25-16)19(24)22-20-21-18(23-26-20)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,21,22,23,24) |
InChI Key |
YYMNHJSHVSCHKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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